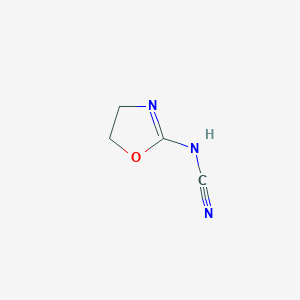
3,4-Dimethyl-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2-naphthol, also known as DMN, is a chemical compound with a molecular formula of C12H12O. It is a yellow solid with a melting point of 95-97°C. DMN is widely used in scientific research as a reagent and a substrate in organic synthesis. It has also been studied for its potential biological and physiological effects.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-2-naphthol is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biological processes such as the metabolism of lipids and carbohydrates. 3,4-Dimethyl-2-naphthol has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Biochemical and physiological effects:
3,4-Dimethyl-2-naphthol has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory, antifungal, and antitumor properties. 3,4-Dimethyl-2-naphthol has also been shown to improve glucose tolerance and insulin sensitivity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-Dimethyl-2-naphthol in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and stored. However, one limitation of using 3,4-Dimethyl-2-naphthol is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-Dimethyl-2-naphthol. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and diabetes. Another area of interest is its potential use as a biomarker for various diseases. Further studies are needed to fully understand the mechanism of action and potential health benefits of 3,4-Dimethyl-2-naphthol.
Synthesemethoden
3,4-Dimethyl-2-naphthol can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthalenecarboxylic acid via a Friedel-Crafts acylation reaction. The resulting acid is then converted to 2-naphthalenemethanol through a reduction reaction using a reducing agent such as lithium aluminum hydride. The final step involves the introduction of two methyl groups to the 3 and 4 positions of the naphthalene ring using a methylating agent such as dimethyl sulfate.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-2-naphthol has been used extensively in scientific research as a reagent in organic synthesis. It is commonly used as a substrate in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. 3,4-Dimethyl-2-naphthol has also been studied for its potential biological and physiological effects.
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3,4-dimethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-8-9(2)12(13)7-10-5-3-4-6-11(8)10/h3-7,13H,1-2H3 |
InChI-Schlüssel |
DPQILBPFOYSPEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC=CC=C12)O)C |
Kanonische SMILES |
CC1=C(C(=CC2=CC=CC=C12)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)



![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)

![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)

![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)

